Receptor Binding Selectivity Profile Inferred from Arylpiperazine-Oxalamide Structure–Activity Relationships
The target compound's 2-methoxyphenylpiperazine pharmacophore is shared with WAY-100635 (5-HT1A Ki ≈ 0.8 nM; D4 full agonist) and with the high-affinity D3 ligands characterized by Hackling et al. [1]. In that series, attachment of the 2-methoxyphenylpiperazine group via a two-carbon ethylene spacer—exactly as in the target compound—conferred a D3 receptor Ki of 1.8 nM and D2 Ki of 32 nM (selectivity ratio D2/D3 ≈ 18) when the terminal group was an unsubstituted phenyl carboxamide [1]. The oxalamide core of the target compound introduces a second hydrogen-bond acceptor relative to monocarboxamides, which computational docking suggests can form additional contacts with Ser192 and Ser196 in TM5 of the D3 receptor, potentially enhancing D3 affinity and altering D2/D3 selectivity relative to the carboxamide series [2]. Quantitatively, for the directly comparable N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635), the substitution of the cyclohexanecarboxamide and pyridinyl terminus with an oxalamide and 4-methylbenzyl group (target compound) is anticipated to shift receptor selectivity away from 5-HT1A/D4 and toward D3/D2 or sigma-1 receptor engagement, consistent with known pharmacophore models for these receptor families [3]. Direct binding data for the target compound are not currently available in public domain primary literature; the above differentiation is therefore class-level inference supported by quantitative data on structurally adjacent analogs.
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity |
|---|---|
| Target Compound Data | Not directly measured in published literature; inferred D3-preferring profile based on oxalamide pharmacophore |
| Comparator Or Baseline | WAY-100635: 5-HT1A Ki = 0.8 nM, D4 full agonist; Hackling compound 9b (N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide): D3 Ki = 1.8 nM, D2 Ki = 32 nM |
| Quantified Difference | Predicted shift from 5-HT1A/D4 toward D3/D2 or sigma-1; magnitude not quantifiable without direct measurement |
| Conditions | Radioligand displacement assays: [³H]-7-OH-DPAT for D3, [³H]-spiperone for D2 (Hackling et al.); [³H]-8-OH-DPAT for 5-HT1A (WAY-100635) |
Why This Matters
This differential selectivity prediction directs procurement decisions: users requiring 5-HT1A pharmacology should select WAY-100635, whereas those targeting D3/D2 or sigma receptors should prioritize the target oxalamide.
- [1] Hackling, A., Ghosh, R., Perachon, S., Mann, A., Höltje, H. D., Wermuth, C. G., Schwartz, J. C., Sokoloff, P., & Stark, H. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(18), 3883–3899. (See Table 2 for Ki values.) View Source
- [2] Cappelli, A., Mohr, G. P., Gallelli, A., Rizzo, M., Anzini, M., Vomero, S., ... & Betti, L. (2004). Design, synthesis, and biological evaluation of novel 5-HT1A receptor ligands: the contribution of the N-arylpiperazine moiety. Journal of Medicinal Chemistry, 47(10), 2574–2586. View Source
- [3] Berardi, F., Ferorelli, S., Abate, C., Pedone, M. P., Colabufo, N. A., Contino, M., & Perrone, R. (2004). 4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands. Journal of Medicinal Chemistry, 47(9), 2333–2345. (Pharmacophore model for sigma-1 vs. sigma-2 selectivity.) View Source
